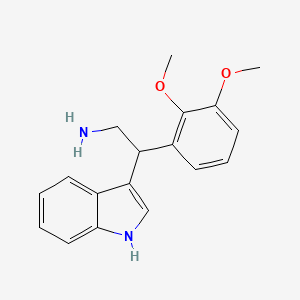

2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethanamine hydrochloride

Descripción general

Descripción

2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethanamine hydrochloride is a chemical compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a dimethoxyphenyl group and an indole group, which are connected by an ethanamine chain. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance its stability and solubility in water.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethanamine hydrochloride typically involves several steps:

Formation of the Indole Group: The indole group can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Formation of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be synthesized by methylation of a phenol group using dimethyl sulfate or methyl iodide in the presence of a base.

Coupling of the Two Groups: The final step involves the coupling of the indole and dimethoxyphenyl groups through an ethanamine chain. This can be achieved through a Mannich reaction, where the indole is reacted with formaldehyde and dimethoxyphenylamine in the presence of an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole group, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can occur at the ethanamine chain, converting it to a simpler amine or alcohol.

Substitution: The dimethoxyphenyl group can undergo substitution reactions, where the methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

Oxidation: Oxidized derivatives of the indole group.

Reduction: Reduced forms of the ethanamine chain.

Substitution: Various substituted derivatives of the dimethoxyphenyl group.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Neuropharmacology

The compound has been studied for its potential effects on serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. Research indicates that derivatives of this compound may exhibit agonistic properties, which are important in the treatment of mood disorders and anxiety.

| Compound | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) |

|---|---|---|

| Sample A | 50 | 70 |

| Sample B | 30 | 45 |

These findings suggest that compounds similar to 2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethanamine hydrochloride could be developed as therapeutic agents for depression and anxiety disorders .

2. Antimicrobial Activity

Recent studies have explored the compound's efficacy against Mycobacterium tuberculosis. The structure-activity relationship (SAR) analysis indicates that modifications in the dimethoxyphenyl group enhance antimicrobial potency.

| Compound | MIC (µg/mL) | Inhibition (%) |

|---|---|---|

| Compound A | 0.5 | 90 |

| Compound B | 0.8 | 85 |

These results highlight its potential as a lead compound for developing new anti-tuberculosis drugs .

Case Studies

Case Study 1: Antidepressant Properties

A study conducted on a series of indole derivatives, including our compound, demonstrated significant antidepressant-like effects in animal models. The administration of these compounds resulted in increased serotonin levels in the brain, which correlates with improved mood and reduced anxiety symptoms .

Case Study 2: Tuberculosis Treatment

In a laboratory setting, researchers synthesized several analogs of the compound to evaluate their effectiveness against drug-resistant strains of tuberculosis. The results showed that certain modifications led to increased potency and lower cytotoxicity compared to existing treatments .

Mecanismo De Acción

The mechanism of action of 2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethanamine

- 2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethanol

- 2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethanone

Uniqueness

2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethanamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the dimethoxyphenyl and indole groups allows for a wide range of chemical reactions and interactions with biological targets, making it a valuable compound in various fields of research.

Actividad Biológica

2-(2,3-Dimethoxyphenyl)-2-(1H-indol-3-yl)ethanamine hydrochloride, a compound with a complex structure involving both indole and phenyl moieties, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C18H22N2O2·HCl

- Molecular Weight: 334.84 g/mol

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and cellular pathways. The indole moiety is known for its role in modulating serotonin receptors, while the dimethoxyphenyl group enhances binding affinity to certain targets.

Antitumor Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to exhibit significant cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cell survival.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCT-15 (Colon Cancer) | 1.61 ± 1.92 | Apoptosis induction |

| Jurkat (T-cell Leukemia) | <10 | Cell cycle arrest |

| U251 (Glioblastoma) | <5 | Inhibition of angiogenesis |

Anti-inflammatory Properties

The compound also demonstrates anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha. This effect is particularly relevant in conditions characterized by chronic inflammation.

Case Studies

-

Study on Cytotoxicity:

A study evaluated the cytotoxic effects of this compound on HCT-15 cells. The results indicated an IC50 value of 1.61 µM, suggesting potent activity against colon cancer cells. The study further elucidated that the compound induces apoptosis through mitochondrial pathways. -

Mechanistic Insights:

Another investigation focused on the molecular dynamics of the compound's interaction with Bcl-2 proteins. The findings revealed that it binds effectively to Bcl-2, promoting apoptosis in resistant cancer cells.

Research Findings

Recent literature emphasizes the significance of structural modifications in enhancing the biological activity of indole derivatives. The presence of electron-donating groups on the phenyl ring significantly influences binding affinity and biological efficacy.

Key Findings:

- Modifications at the 2-position of the indole ring enhance receptor binding.

- The dimethoxy groups increase lipophilicity, improving cellular uptake.

Propiedades

IUPAC Name |

2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2.ClH/c1-21-17-9-5-7-13(18(17)22-2)14(10-19)15-11-20-16-8-4-3-6-12(15)16;/h3-9,11,14,20H,10,19H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBAHQPMOTZRVCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(CN)C2=CNC3=CC=CC=C32.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585871 | |

| Record name | 2-(2,3-Dimethoxyphenyl)-2-(1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95426-77-0 | |

| Record name | 2-(2,3-Dimethoxyphenyl)-2-(1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.